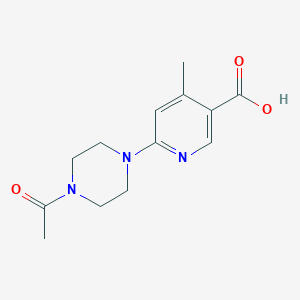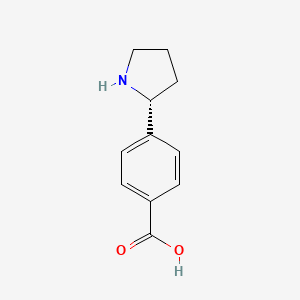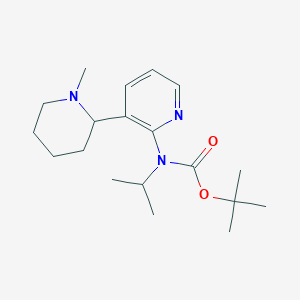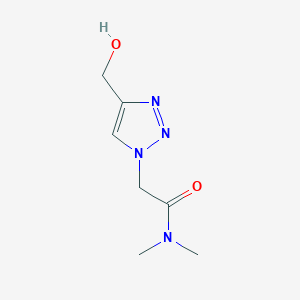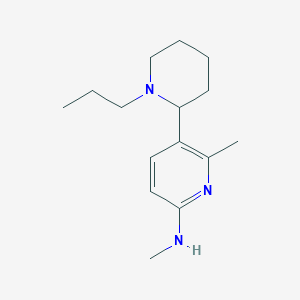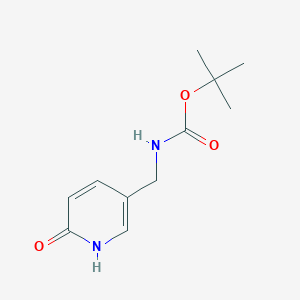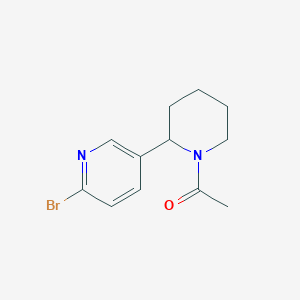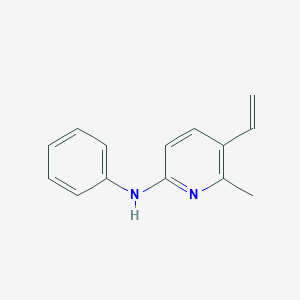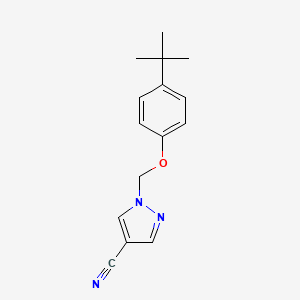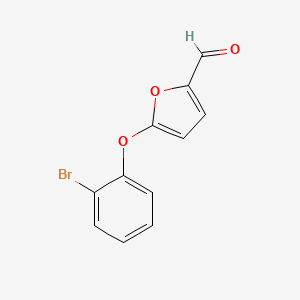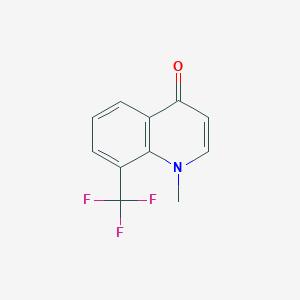
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanon ist eine chemische Verbindung mit der Summenformel C10H15NO2S. Sie ist ein Derivat von Thiazol und Tetrahydropyran, beides wichtige Bestandteile in verschiedenen chemischen und biologischen Anwendungen. Diese Verbindung wird hauptsächlich als Zwischenprodukt in der organischen Synthese und der pharmazeutischen Chemie verwendet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanon beinhaltet typischerweise die Reaktion von N-Methoxy-N-Methyltetrahydropyran-4-carboxamid mit Methylmagnesiumbromid. Die Reaktion wird in einem trockenen Reaktionskolben mit Tetrahydrofuran als Lösungsmittel durchgeführt. Das Gemisch wird auf -60 °C gekühlt, und das Reagenz wird über einen Zeitraum von 8 Minuten langsam zugegeben. Die Temperatur wird dann über 6 Stunden allmählich auf 0 °C erhöht, gefolgt von Verdünnung mit Wasser und Ethylacetat .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert. Der allgemeine Ansatz beinhaltet eine großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie oben beschrieben, mit Optimierungen für Ausbeute und Reinheit.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Ketogruppe kann mit Reduktionsmitteln wie Natriumborhydrid zu einer Hydroxylgruppe reduziert werden.
Substitution: Der Thiazolring kann elektrophile und nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel für die elektrophile Substitution und Nucleophile wie Amine für die nucleophile Substitution.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Hydroxyl-Derivate.
Substitution: Verschiedene substituierte Thiazol-Derivate.
Wissenschaftliche Forschungsanwendungen
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanon wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt:
Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle.
Biologie: In der Untersuchung von Enzymmechanismen und als Sonde in biochemischen Assays.
Industrie: Wird bei der Synthese von Zellbiologie-Detektionsreagenzien und anderen industriellen Chemikalien verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanon beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Der Thiazolring ist bekannt dafür, mit Enzymen und Rezeptoren zu interagieren und deren Aktivität zu modulieren. Die Verbindung kann je nach ihrer Struktur und dem Zielmolekül als Inhibitor oder Aktivator bestimmter biochemischer Pfade wirken .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(Tetrahydro-2H-pyran-4-yl)ethanon: Ein einfacheres Analogon ohne den Thiazolring.
Thiazol-Derivate: Verbindungen wie Sulfathiazol, Ritonavir und Abafungin, die vielfältige biologische Aktivitäten aufweisen.
Einzigartigkeit
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanon ist aufgrund der Kombination des Tetrahydropyran- und des Thiazolrings einzigartig, die ihm spezifische chemische und biologische Eigenschaften verleihen. Diese Doppelfunktionalität macht es zu einem wertvollen Zwischenprodukt bei der Synthese komplexerer Moleküle und potenzieller Pharmazeutika.
Eigenschaften
Molekularformel |
C10H13NO2S |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
1-[2-(oxan-4-yl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C10H13NO2S/c1-7(12)9-6-14-10(11-9)8-2-4-13-5-3-8/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
ZNPNQRNVRWBQPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CSC(=N1)C2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


